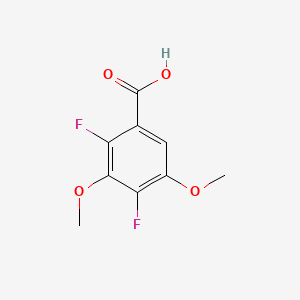

2,4-Difluoro-3,5-dimethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRUPRYHYIFLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662786 | |

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-80-5 | |

| Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid

CAS Number: 1003709-80-5

Prepared by a Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds represents a cornerstone of molecular design. These modifications are instrumental in modulating a molecule's metabolic stability, lipophilicity, and target-binding affinity. It is within this context that 2,4-Difluoro-3,5-dimethoxybenzoic acid emerges as a significant and highly valuable building block. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, designed for the discerning researcher and drug development professional.

Core Molecular Characteristics

This compound is a polysubstituted aromatic carboxylic acid. The interplay of its electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring creates a unique electronic and steric environment, influencing its reactivity and utility as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. The table below summarizes the key characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1003709-80-5 | [1] |

| Molecular Formula | C₉H₈F₂O₄ | [1] |

| Molecular Weight | 218.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 363.514 °C at 760 mmHg | Echemi[2] |

| Density | 1.377 g/cm³ | Echemi[2] |

| Appearance | White to light yellow solid | PUREST CHEMICAL |

| Solubility | Insoluble in water. | Various |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) is detailed in the synthesis section as reported in the primary literature.

Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that showcases fundamental organic transformations. The most efficient reported synthesis commences with 2,3,4,5-tetrafluorobenzoic acid, leveraging the directing effects of existing substituents to achieve the desired substitution pattern.[3] This strategic approach is critical for minimizing the formation of unwanted isomers and maximizing yield.

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

The following protocol is based on the efficient synthesis reported by Zhang et al. (2017).[3] The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.

Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid

-

Rationale: The initial nitration is a classic electrophilic aromatic substitution. The strong acid medium (H₂SO₄) protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine atoms and the carboxylic acid group.

-

Protocol:

-

To a cooled (0 °C) solution of 2,3,4,5-tetrafluorobenzoic acid in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

-

The reaction temperature is maintained below 50 °C during the addition.

-

The mixture is stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto ice, and the precipitated product, 6-nitro-2,3,4,5-tetrafluorobenzoic acid, is collected by filtration.

-

Step 2: Methoxyl Substitution

-

Rationale: This step is a nucleophilic aromatic substitution (SₙAr). The highly electronegative fluorine atoms and the electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack by the methoxide ion (CH₃O⁻). The substitution occurs at positions 3 and 5 due to the directing influence of the existing substituents.

-

Protocol:

-

The 6-nitro-2,3,4,5-tetrafluorobenzoic acid is dissolved in a suitable solvent like methanol.

-

A solution of sodium methoxide in methanol is added, and the mixture is heated.

-

The reaction proceeds to yield 3,5-dimethoxy-6-nitro-2,4-difluorobenzoic acid.

-

After completion, the reaction is acidified, and the product is isolated.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, utilizing molecular hydrogen as the reductant.

-

Protocol:

-

3,5-Dimethoxy-6-nitro-2,4-difluorobenzoic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

A catalytic amount of 10% Pd/C is added.

-

The mixture is subjected to a hydrogen atmosphere (typically 2.0-2.2 MPa) and stirred at a slightly elevated temperature (e.g., 30 °C) for several hours.

-

Upon completion, the catalyst is filtered off, and the solvent is removed to yield 6-amino-3,5-dimethoxy-2,4-difluorobenzoic acid in excellent yield.[4]

-

Step 4: Diazotisation and Reduction

-

Rationale: This two-part final step first converts the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium group is an excellent leaving group (as N₂) and is subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). This deamination reaction is a crucial step to arrive at the target molecule.

-

Protocol:

-

The 6-amino-3,5-dimethoxy-2,4-difluorobenzoic acid is dissolved in an acidic aqueous solution.

-

The solution is cooled, and an aqueous solution of sodium nitrite is added slowly to form the diazonium salt.

-

Hypophosphorous acid is then added to the reaction mixture, which is stirred until the evolution of nitrogen gas ceases.

-

The final product, this compound, precipitates and is collected by filtration.

-

Characterization of the Final Product

The structural integrity of the synthesized this compound is confirmed through a suite of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the methoxy groups, and C-F stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a singlet for the aromatic proton, and two singlets for the two methoxy groups. The acidic proton of the carboxylic acid will appear as a broad singlet.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the carbons of the methoxy groups.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule. For C₉H₈F₂O₄, the calculated exact mass is 218.03906.[1] The experimental value should be in close agreement.

Applications in Drug Development and Research

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Synthesis of Moxifloxacin Impurities

A primary application of this compound is in the synthesis of reference standards for impurities found in the production of Moxifloxacin.[3] Moxifloxacin is a fourth-generation fluoroquinolone antibiotic. The presence of this compound as a trace contaminant in starting materials can lead to the formation of a dimethoxy impurity of Moxifloxacin. Having a certified reference standard of this impurity is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.

Caption: Workflow illustrating the use of the title compound in pharmaceutical quality control.

A Scaffold for Novel Therapeutics

Beyond its role in impurity synthesis, the structural motifs present in this compound are of significant interest in medicinal chemistry. Fluorinated and methoxylated phenyl rings are common features in a wide range of biologically active compounds. This benzoic acid derivative can serve as a starting point for the synthesis of novel compounds targeting various therapeutic areas. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound and its synthetic intermediates.

Hazard Identification

-

Acute Toxicity: While specific toxicological data is limited, compounds of this class may be harmful if swallowed.

-

Irritation: It is expected to cause skin and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Accidental Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[2]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in modern organic chemistry. Its synthesis, while requiring multiple steps, is a logical and efficient process that yields a highly valuable building block. For researchers in drug discovery, understanding the properties, synthesis, and applications of such compounds is crucial for the development of the next generation of therapeutics. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of this important molecule.

References

- PUREST CHEMICAL. (n.d.). 2,4-Difluoro-3,5-Dimethoxy Benzoic Acid 1003709-80-5.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.

- PubChem. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid.

- ResearchGate. (n.d.). Constitutional isomers of chlorodimethoxybenzene as candidate structures for X.

- Zhang, M., Qiu, L., Yu, S., Chen, Z., & Wang, S. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239–240.

Sources

2,4-Difluoro-3,5-dimethoxybenzoic acid molecular weight

An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic acid: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, a validated synthetic route, analytical characterization, and its specific role in pharmaceutical quality control.

Core Physicochemical Properties and Structure

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring makes it a valuable, albeit specialized, building block in organic synthesis. The interplay of these functional groups significantly influences the molecule's reactivity and physicochemical characteristics.

The primary role of this compound in the scientific literature is as a key intermediate for the synthesis of a specific impurity found in Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1] The availability of a pure reference standard of this impurity is essential for the quality control and regulatory compliance of the active pharmaceutical ingredient (API).[1]

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is presented below. This data is critical for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Weight | 218.15 g/mol | [2][][4] |

| Molecular Formula | C₉H₈F₂O₄ | [2][][4] |

| CAS Number | 1003709-80-5 | [2][][5] |

| IUPAC Name | This compound | [][4] |

| Common Synonyms | 2,4-DIFLUORO-3,5-DIMETHOXY BENZOIC ACID | [][5] |

| Purity (Typical) | ≥95% | [] |

| Primary Use | For Industrial and Scientific Research | [2][6] |

Chemical Structure

The structural arrangement of the substituents on the benzoic acid core is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not trivial and is achieved through a multi-step sequence. A reported method utilizes 2,3,4,5-tetrafluorobenzoic acid as a commercially available starting material.[1] This pathway is strategically designed to introduce the methoxy groups and remove a fluorine atom through a series of well-understood organic transformations.

Synthetic Workflow Overview

The transformation from 2,3,4,5-tetrafluorobenzoic acid involves a sequence of nitration, nucleophilic aromatic substitution (methoxylation), reduction, and a Sandmeyer-type reaction sequence (diazotization followed by reduction).

Caption: Multi-step synthesis workflow from 2,3,4,5-tetrafluorobenzoic acid.

Rationale Behind Experimental Choices

-

Nitration: The initial nitration step introduces a nitro group onto the aromatic ring. This group is a powerful electron-withdrawing group, which activates the ring for the subsequent nucleophilic aromatic substitution.

-

Methoxylation: Sodium methoxide is used as a strong nucleophile to displace two of the fluorine atoms. The positions of displacement are directed by the combined electronic effects of the existing fluorine atoms and the newly introduced nitro group.

-

Reduction: The nitro group, having served its purpose, is then reduced to an amine. This is a critical step to set up the subsequent deamination. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (like Fe/HCl) are standard choices, selected based on substrate tolerance and scalability.

-

Diazotization & Deamination: The resulting aniline derivative is converted to a diazonium salt using sodium nitrite under acidic conditions. This salt is a superb leaving group and is subsequently removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂), completing the synthesis.

Step-by-Step Synthesis Protocol

This protocol is a representative methodology based on published literature and should be adapted and optimized under proper laboratory conditions.[1]

-

Nitration of 2,3,4,5-Tetrafluorobenzoic Acid:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

-

Slowly add 2,3,4,5-tetrafluorobenzoic acid to the cooled acid mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration. Wash with cold water until the filtrate is neutral and dry the product.

-

-

Dimethoxylation:

-

Prepare a solution of sodium methoxide in dry methanol.

-

Add the nitro-tetrafluorobenzoic acid intermediate to the methoxide solution.

-

Heat the mixture to reflux and monitor the reaction progress. The highly activated fluorine atoms will be displaced by the methoxide ions.

-

After completion, cool the reaction, neutralize with aqueous HCl, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

-

-

Reduction of the Nitro Group:

-

Dissolve the dimethoxy-difluoro-nitrobenzoic acid intermediate in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder, followed by the slow addition of aqueous HCl.

-

Heat the mixture and monitor until the reaction is complete.

-

Filter the hot reaction mixture to remove iron salts, neutralize the filtrate, and isolate the amino-product.

-

-

Reductive Deamination (via Diazotization):

-

Suspend the amino-dimethoxy-difluorobenzoic acid in an aqueous solution of hypophosphorous acid (H₃PO₂) and cool in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 5°C.

-

Stir the reaction mixture in the cold for a period, then allow it to warm to room temperature. Nitrogen gas evolution should be observed.

-

Extract the final product, this compound, with an organic solvent. Purify by recrystallization or column chromatography.

-

Analytical Characterization and Quality Control

For its use as a reference standard, the identity and purity of this compound must be rigorously confirmed. A suite of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose | Expected Observations |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural Elucidation | ¹H NMR will show signals for methoxy and aromatic protons. ¹³C and ¹⁹F NMR are crucial for confirming the carbon skeleton and the position of fluorine atoms. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | High-Resolution MS (HRMS) should provide an accurate mass measurement confirming the elemental formula C₉H₈F₂O₄.[1][7] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Shows characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), C-F, and C-O bonds. |

| HPLC/UPLC | Purity Assessment | A reversed-phase HPLC method with UV detection is typically used to determine purity (e.g., >95%) and identify any related impurities. |

Protocol: HPLC Purity Analysis

This is a general-purpose method for analyzing benzoic acid derivatives and serves as a starting point for method development.[8]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%), and run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or Diode Array Detector (DAD) to check for peak purity.

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of ~0.5-1.0 mg/mL.

Application in Pharmaceutical Analysis

The primary documented application of this compound is in the synthesis of a reference standard for an impurity in the antibiotic Moxifloxacin.[1]

Caption: Role as a precursor to a known Moxifloxacin impurity.

During the large-scale synthesis of Moxifloxacin, the starting material (3-methoxy-2,4,5-trifluorobenzoic acid) may contain trace amounts of this compound. This contaminant can proceed through the synthetic sequence to generate an undesired final impurity.[1] Regulatory agencies require that all impurities above a certain threshold be identified, quantified, and controlled. Therefore, synthesizing the impurity in its pure form, which requires our title compound as an intermediate, is a non-negotiable step in developing a robust and compliant manufacturing process for the API.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Identification: The GHS classification data is currently limited.[6] In the absence of comprehensive toxicological data, it should be treated as a potentially hazardous substance.

-

Precautionary Measures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at room temperature or refrigerated (4°C).[2]

References

- 2,4-DIFLUORO-3,5-DIMETHOXY BENZOIC ACID. 2a biotech. [Link]

- This compound | C9H8F2O4.

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

- An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.

- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.

- Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. US FDA. [Link]

- HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid.

Sources

2,4-Difluoro-3,5-dimethoxybenzoic acid chemical properties

An In-Depth Technical Guide to 2,4-Difluoro-3,5-dimethoxybenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a polysubstituted aromatic carboxylic acid. As a member of the fluorinated benzoic acid family, it possesses unique electronic properties conferred by the presence of multiple electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring. These substitutions significantly influence the molecule's reactivity, acidity, and intermolecular interactions. Such compounds are of high interest to the pharmaceutical and agrochemical industries, where the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its close structural isomers. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this class of compounds for use as building blocks in complex organic synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. The arrangement of fluoro and methoxy groups around the benzoic acid core dictates its chemical behavior.

Caption: Chemical Structure of this compound.

The properties of this molecule are summarized in the table below. It is important to note that while some data is derived from experimental sources for related compounds, many properties for this specific molecule are computationally predicted.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1003709-80-5 | [2] |

| Molecular Formula | C₉H₈F₂O₄ | [2] |

| Molecular Weight | 218.15 g/mol | [2] |

| Monoisotopic Mass | 218.03906506 Da | [2] |

| Canonical SMILES | COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F | [2] |

| InChI Key | LLRUPRYHYIFLJS-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis of a Key Structural Isomer: 3,5-Dimethoxy-2,4-difluorobenzoic Acid

While this compound is commercially available from specialized vendors, published, peer-reviewed synthesis routes for this exact substitution pattern are scarce. However, a robust synthesis for the closely related and structurally important isomer, 3,5-Dimethoxy-2,4-difluorobenzoic acid , has been detailed.[3][4] This compound serves as a critical starting material for the synthesis of a known impurity of the fluoroquinolone antibiotic moxifloxacin, making its synthesis vital for quality control and reference standard preparation in the pharmaceutical industry.[3]

The synthesis demonstrates a classic strategy for the functionalization of a poly-fluorinated aromatic ring. The choice of starting material, 2,3,4,5-tetrafluorobenzoic acid, is strategic, as the fluorine atoms activate the ring for nucleophilic aromatic substitution while also serving as directing groups.

Caption: Synthetic workflow for 3,5-Dimethoxy-2,4-difluorobenzoic acid.

Methodology and Mechanistic Rationale

-

Nitration: The process begins with the nitration of 2,3,4,5-tetrafluorobenzoic acid. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring, requiring harsh conditions (e.g., a mixture of nitric and sulfuric acid) to introduce a nitro group.[3][5]

-

Methoxyl Substitution: The nitro group further activates the ring for nucleophilic aromatic substitution. Treatment with sodium methoxide results in the displacement of two fluorine atoms by methoxy groups. The positions of substitution are governed by the combined directing effects of the substituents.[3]

-

Reduction of Nitro Group: The nitro group is then selectively reduced to an amine. A common and effective method is catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst), which is favored for its clean conversion and avoidance of harsh reducing agents that could affect other functional groups.[3][6]

-

Diazotisation: The resulting aniline derivative is converted into a diazonium salt by treatment with a nitrous acid precursor (e.g., sodium nitrite in an acidic medium). This is a cornerstone reaction in aromatic chemistry, transforming the amino group into an excellent leaving group (N₂).[3][5]

-

Reductive Deamination: The final step involves the removal of the diazonium group and its replacement with a hydrogen atom. This reduction completes the synthesis to yield the target 3,5-dimethoxy-2,4-difluorobenzoic acid.[3]

This multi-step synthesis highlights a versatile approach to creating highly substituted and functionalized aromatic rings, where the sequence of reactions is critical to achieving the desired substitution pattern.

Spectroscopic Analysis and Characterization

Structural confirmation of this compound and its isomers relies on a combination of standard spectroscopic techniques. The data obtained from these methods provide a unique fingerprint of the molecule.

General Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Expect signals for the methoxy protons (singlets, ~3.8-4.0 ppm), the aromatic proton (a triplet due to coupling with two fluorine atoms), and a broad singlet for the carboxylic acid proton (>10 ppm).[7]

-

¹³C NMR: Look for distinct signals for the carbonyl carbon (~165 ppm), aromatic carbons attached to oxygen and fluorine (showing characteristic C-F coupling), and the methoxy carbons (~56 ppm).[7]

-

¹⁹F NMR: The two fluorine atoms will appear as distinct signals, likely showing coupling to each other and to the nearby aromatic proton.

-

-

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is ideal for accurate mass determination.[3]

-

Analysis: In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. The measured mass should be compared to the calculated exact mass (217.0312 for C₉H₇F₂O₄⁻) to confirm the elemental composition.[3] For the synthesis of the isomer, a calculated mass of 217.0312 for [M – H]⁻ was found, with an experimental value of 217.0316.[3]

-

-

Infrared (IR) Spectroscopy:

Applications in Research and Drug Development

The primary documented application of this structural motif is as a key intermediate in pharmaceutical synthesis.

-

Synthesis of Quinolone Antibiotics: Polysubstituted fluoro-aromatic compounds are crucial building blocks for fluoroquinolone antibiotics.[4] The specific arrangement of substituents on the benzoic acid ring is designed to be carried through a synthetic sequence to form the core of the final active pharmaceutical ingredient (API). The fluorine atoms are often essential for the antibacterial activity and pharmacokinetic properties of these drugs.[1]

-

Reference Standard for Impurity Profiling: As demonstrated by the synthesis of its isomer, 3,5-dimethoxy-2,4-difluorobenzoic acid, this compound is used to prepare a known impurity of moxifloxacin.[3] In drug development and manufacturing, it is a regulatory requirement to identify, synthesize, and quantify impurities to ensure the safety and efficacy of the final drug product. The availability of pure reference standards for potential impurities is therefore critical for analytical method development and validation.

Safety, Handling, and Storage

While a specific, comprehensive toxicology report for this compound is not available, data from safety data sheets (SDS) for structurally related compounds indicate a consistent hazard profile.[8][9][10]

-

Hazard Identification:

-

Recommended Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][12]

-

Skin Protection: Handle with impermeable gloves (e.g., nitrile) and wear a lab coat. Avoid all skin contact.[12]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[8]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]

-

References

- Echemi. (n.d.). This compound Safety Data Sheets.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Angene Chemical. (2021). Safety Data Sheet.

- Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.

- Yu, S. T., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.

- PubChem. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid. National Center for Biotechnology Information.

- ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.

- ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H8F2O4 | CID 45073550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. angenechemical.com [angenechemical.com]

13C NMR analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid

Authored by: A Senior Application Scientist

Foreword: Beyond the Spectrum

In the realm of drug development and materials science, the precise structural elucidation of novel molecular entities is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a uniquely powerful tool for mapping the carbon framework of a molecule.[1]

This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it offers a deep dive into the strategic application of ¹³C NMR and its associated techniques for the comprehensive analysis of a complex substituted aromatic compound: this compound. We will explore not just the "how" but, more critically, the "why" behind the experimental choices, data interpretation, and the synergy between different NMR experiments. Our objective is to provide researchers, scientists, and drug development professionals with a framework for approaching complex structural challenges with confidence and scientific rigor.

The Molecule of Interest: this compound

Before delving into the spectroscopy, a foundational understanding of the target molecule's structure is paramount. This compound is a polysubstituted benzene ring, presenting a fascinating case for NMR analysis due to the interplay of various electronic and steric effects.

The structure features:

-

A carboxylic acid group, which is strongly electron-withdrawing.

-

Two fluorine atoms, which are highly electronegative and, crucially for NMR, have a nuclear spin (I = 1/2).

-

Two methoxy groups, which are electron-donating via resonance.

-

A single aromatic proton, providing a key handle for correlational spectroscopy.

Due to molecular symmetry, the eight carbon atoms of the molecule resolve into eight unique chemical environments, which we will systematically identify.

Caption: Structure of this compound with carbon numbering. Note the equivalence of the two methoxy carbons (C8 and C8').

Foundational Principles: Decoding the ¹³C NMR Spectrum

The ¹³C nucleus possesses a spin quantum number of 1/2, making it NMR-active. However, its low natural abundance (~1.1%) and weaker magnetic moment compared to ¹H result in an inherently lower sensitivity.[2] This necessitates the use of signal-averaging techniques over many scans to achieve an adequate signal-to-noise ratio.

The power of ¹³C NMR lies in its large chemical shift dispersion, typically spanning 0-220 ppm.[2][3] This wide range minimizes the signal overlap that often complicates ¹H NMR spectra, allowing for the resolution of individual carbon signals even in complex molecules.[3] Standard ¹³C NMR spectra are acquired with broadband proton decoupling, which collapses all ¹³C-¹H coupling, resulting in each unique carbon appearing as a singlet.[3][4] This simplifies the spectrum but removes valuable information about attached protons, which we will recover using more advanced techniques.

A critical feature in the spectrum of our target molecule will be ¹³C-¹⁹F coupling . Fluorine-19 is 100% abundant and has a spin of 1/2, leading to distinct splitting patterns for nearby carbon atoms. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.[5][6]

Strategic Protocol for Unambiguous Analysis

A robust analysis requires a multi-faceted approach, layering information from several experiments to build an irrefutable structural assignment.

Core Experiment: Proton-Decoupled ¹³C NMR

This is the starting point, providing a direct count of the number of unique carbon environments. For our molecule, we anticipate 8 distinct signals.

Predicted Chemical Shifts and ¹³C-¹⁹F Coupling

The chemical environment of each carbon dictates its resonance frequency (chemical shift). By analyzing the electronic effects of the substituents, we can predict the approximate regions where each signal will appear. This predictive exercise is crucial for an informed interpretation of the final spectrum.

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Expected Coupling Constants (Hz) | Rationale |

| C7 (COOH) | 165 - 175 | Triplet or dd | ⁴J_CF ≈ 1-3 Hz | Carboxylic acid carbon, deshielded.[2][7] Long-range coupling to F at C2 and F at C4. |

| C2, C4 | 150 - 165 | Doublet of Doublets (dd) | ¹J_CF ≈ 240-260, ²J_CF ≈ 15-25 | Directly bonded to highly electronegative F, strongly deshielded.[5][6] Large one-bond coupling and smaller two-bond coupling to the other F. |

| C3, C5 | 140 - 155 | Triplet or dd | ²J_CF ≈ 15-25, ³J_CF ≈ 3-7 | Bonded to electronegative oxygen. Two-bond coupling to one F and three-bond coupling to the other. |

| C1 | 115 - 130 | Triplet or dd | ²J_CF ≈ 15-25, ³J_CF ≈ 3-7 | Quaternary carbon attached to the carboxyl group. Coupled to F at C2 and C6. |

| C6 | 95 - 110 | Doublet of Doublets (dd) | ³J_CF ≈ 3-7, ⁴J_CF ≈ 1-3 | Aromatic CH, shielded by two ortho methoxy groups. Coupled to F at C2 and C4. |

| C8 (-OCH₃) | 55 - 65 | Triplet or tdd | ⁴J_CF, ⁵J_CF < 2 Hz | Methoxy carbons, typical range. Long-range coupling to both F atoms may or may not be resolved. |

Spectral Editing: DEPT for Carbon Typing

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for determining the number of protons attached to each carbon.[8][9] By running two key experiments, we can sort the carbon signals into CH, CH₂, and CH₃ groups, and by inference, identify the quaternary (C) carbons.

-

DEPT-90: Only signals from CH carbons (methines) are observed.[10][11]

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[10][11]

For this compound:

-

DEPT-90 will show a single signal corresponding to C6 .

-

DEPT-135 will show a positive signal for C6 (CH) and a positive signal for C8 (the two equivalent CH₃ groups). No negative signals will be present as there are no CH₂ groups.

-

Quaternary Carbons: The signals for C1, C2, C3, C4, C5, and C7 will be present in the broadband ¹³C spectrum but absent from all DEPT spectra.[10]

Caption: Logical workflow for carbon type determination using DEPT spectroscopy.

Unambiguous Assignment: 2D Heteronuclear Correlation

While 1D spectra provide a carbon count and type, unambiguously assigning each signal, especially the quaternary carbons, requires two-dimensional correlation experiments.[12][13][14] These proton-detected experiments offer superior sensitivity, making them highly efficient.[15][16]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[17][18] It creates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the chemical shifts of a directly bonded C-H pair.

-

Application: A single cross-peak will definitively link the ¹H signal of H6 to the ¹³C signal of C6.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH).[15][17][18] One-bond correlations are suppressed.

-

Application: The correlations from the two distinct proton environments (the aromatic H6 and the methoxy -OCH₃ protons) will be used to assign all remaining carbons.

-

From -OCH₃ Protons (H8): Expect strong correlations to the attached methoxy carbon (C8 , a residual one-bond correlation can sometimes appear but is typically weak), and crucial two-bond and three-bond correlations to C3 and C5 .

-

From Aromatic Proton (H6): Expect strong correlations to adjacent carbons C1 and C5 (²J_CH), and the more distant C2 and C4 (³J_CH).

-

-

Caption: Key expected HMBC correlations for structural assignment.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific data begins with meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible NMR data.

Protocol 1: Sample Preparation

The quality of the spectrum is directly dependent on the quality of the sample.

-

Weighing: Accurately weigh 20-50 mg of this compound.[19][20] Higher concentrations are preferable for ¹³C NMR to reduce acquisition time.[21]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent candidates. Use approximately 0.6 mL of solvent.

-

Dissolution: Dissolve the sample in a small, clean vial first. Gentle vortexing or sonication can aid dissolution.

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[21] This step is non-negotiable as suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Data Acquisition

These parameters are typical for a 400 or 500 MHz spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and optimize the magnetic field homogeneity via shimming.

-

¹³C Spectrum:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30).

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~1-2 seconds.

-

Number of Scans (ns): 1024 to 4096, depending on concentration.

-

-

DEPT Spectra:

-

Experiment: Run DEPT-90 and DEPT-135 experiments. These are quick experiments, typically requiring fewer scans than the standard ¹³C.

-

-

2D Spectra (HSQC/HMBC):

-

Experiment: Use gradient-selected, sensitivity-enhanced sequences (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC).

-

Optimization: The HMBC experiment is optimized for a long-range coupling constant. A standard value of 8 Hz is a good compromise, but if specific correlations are missing, acquiring a second HMBC optimized for 4-5 Hz may be necessary.[17]

-

Conclusion: Synthesizing the Data for a Complete Picture

References

- 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- DEPT: A tool for 13C peak assignments - Nanalysis.

- DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable.

- 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE.

- Carbon-13 NMR Spectroscopy: Principles and Applications - Studylib.

- NMR Sample Preparation - Iowa State University Chemical Instrumentation Facility.

- NMR Sample Preparation - University of Leicester.

- 13.13 Uses of 13C NMR Spectroscopy - Fiveable.

- NMR Sample Requirements and Preparation - University of Colorado Boulder.

- HSQC and HMBC for Topspin - University of Wisconsin-Madison.

- A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments.

- Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments Magnetic Resonance.

- HSQC and HMBC | NMR Core Facility - Columbia University.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2.

- Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids - Semantic Scholar.

- 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Anuradha College of Pharmacy.

- 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube.

- Sample Preparation - University College London.

- Spectroscopy 13C NMR and 1H NMR - Mesbah Energy.

- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia.

- Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab - American Chemical Society Publications.

- CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES - Journal of Undergraduate Chemistry Research.

- How do I know if my unknown contains a fluorine atom(s)? … Part 2 - ACD/Labs.

- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts.

- 1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid - Magnetic Resonance in Chemistry.

- 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog.

- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications.

- 2D NMR Introduction - Chemistry LibreTexts.

- 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks.

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

- Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR) - Compound Interest.

- Carbon-fluorine spin coupling constants - Reddit.

- Carbon-fluorine coupling constants, n J CF - ResearchGate.

- Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy - University of Aberdeen.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - eScholarship.org.

- 13 C-NMR spectral data: Significance and symbolism.

- NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT - YouTube.

- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.

- Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h - ResearchGate.

- Calculated and experimental 13 C NMR chemical shifts - ResearchGate.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 9. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. anuchem.weebly.com [anuchem.weebly.com]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-3,5-dimethoxybenzoic acid

Introduction: The Analytical Imperative for a Complex Molecule

2,4-Difluoro-3,5-dimethoxybenzoic acid (C₉H₈F₂O₄) is a substituted aromatic carboxylic acid, a class of compounds pivotal in medicinal chemistry and materials science.[1] Its multifaceted structure, featuring a carboxylic acid, two methoxy ether groups, and two fluorine atoms on a benzene ring, presents a unique analytical challenge.[1] Verifying the identity, purity, and structural integrity of such molecules is a cornerstone of drug development and quality control. Fourier Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive technique that provides a distinct molecular "fingerprint," revealing the presence and chemical environment of key functional groups.[2]

This guide provides a comprehensive analysis of the expected FT-IR spectrum of this compound. We will dissect the molecule's structure to predict its vibrational behavior, outline a robust experimental protocol using Attenuated Total Reflectance (ATR)-FT-IR, and provide a detailed interpretation of the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of applying FT-IR for the characterization of complex organic molecules.

Theoretical Framework: Predicting Vibrational Modes

The power of FT-IR spectroscopy lies in its ability to detect the vibrations of covalent bonds, which absorb infrared radiation at specific frequencies.[3] The spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum.

-

O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms stable dimers, the O-H bond stretch is not a sharp peak. Instead, it appears as a very broad and strong absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6] This broad feature often overlaps with the sharper C-H stretching vibrations.[4]

-

C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is one of the strongest and most distinct peaks in the spectrum. For an aromatic carboxylic acid, this intense, sharp band is expected between 1760 and 1690 cm⁻¹.[4][7] Its precise position can be influenced by dimerization and conjugation with the aromatic ring.[5][6]

-

C-O Stretching and O-H Bending: The spectrum will also contain a C-O stretching vibration, which typically appears in the 1320-1210 cm⁻¹ region, and O-H bending vibrations, which can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[4]

The Aromatic System (Substituted Benzene Ring)

-

Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the benzene ring typically occurs at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[7] These peaks are usually of medium to weak intensity and may appear as small, sharp signals on the shoulder of the broad O-H band.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of characteristic bands of variable intensity in the 1620-1450 cm⁻¹ region.

Aryl Ether Groups (-OCH₃)

This molecule contains two methoxy groups attached to the benzene ring, classifying it as an aryl alkyl ether. These ethers have two distinct C-O stretching bands due to asymmetric and symmetric vibrations.

-

Asymmetric C-O-C Stretch: A strong, prominent band is expected near 1250 cm⁻¹.[8][9][10]

-

Symmetric C-O-C Stretch: A second, often slightly less intense, band appears near 1040 cm⁻¹.[8][9]

Carbon-Fluorine Bonds (C-F)

The C-F bond is highly polar, resulting in strong absorptions in the IR spectrum. The stretching vibrations for aromatic C-F bonds are typically found in the 1400-1100 cm⁻¹ region.[11][12] This is a crowded area of the spectrum, and these peaks may overlap with C-O stretching and other fingerprint vibrations. Specific absorptions around 1250 cm⁻¹ and 1145 cm⁻¹ have been noted for C-F bonds in similar environments.[12]

Experimental Protocol: Acquiring the Spectrum via ATR-FT-IR

To ensure high-quality, reproducible data, the Attenuated Total Reflectance (ATR) sampling technique is recommended. ATR-FT-IR is ideal for analyzing solid powders with minimal to no sample preparation, eliminating the need for KBr pellets and potential moisture-related interferences.[13][14][15]

Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Confirm the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.

-

-

Crystal Cleaning (Self-Validation Step 1):

-

Rationale: Any residue from previous samples will contaminate the spectrum. A pristine crystal surface is paramount for accuracy.

-

Procedure: Clean the ATR crystal surface with a soft, lint-free wipe soaked in a volatile solvent (e.g., isopropyl alcohol or ethanol). Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition (Self-Validation Step 2):

-

Rationale: This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The software will subtract this background from the sample spectrum, ensuring the final result is exclusively from the analyte.[14]

-

Procedure: With the clean, empty ATR crystal in place, initiate a background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: Direct, uniform contact between the sample and the ATR crystal is necessary for the evanescent wave to effectively penetrate the sample.[15][16]

-

Procedure: Place a small amount of the this compound powder (typically just enough to cover the crystal surface) onto the center of the ATR crystal.

-

-

Pressure Application:

-

Rationale: Applying consistent pressure ensures intimate contact between the solid sample and the crystal, maximizing the signal intensity and improving reproducibility.

-

Procedure: Lower the ATR's pressure arm until it makes contact with the sample. Apply a consistent force using the device's torque knob or pressure clamp. The software often provides a real-time view of the spectrum, allowing for optimization of the pressure.

-

-

Sample Spectrum Acquisition:

-

Procedure: Initiate the sample scan. Use the same number of scans and resolution as for the background scan to maintain consistency.

-

-

Post-Analysis Cleanup:

-

Procedure: Raise the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe as described in Step 2.

-

FT-IR Analysis Workflow Diagram

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Data Interpretation: Correlating Spectrum to Structure

The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies for each functional group.

Table 1: Summary of Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Citation(s) |

| 3300 - 2500 | Carboxylic Acid: O-H Stretch (H-bonded) | Strong, Very Broad | [4][5][6][7] |

| ~3100 - 3000 | Aromatic: C-H Stretch | Weak to Medium, Sharp | [7] |

| 1760 - 1690 | Carboxylic Acid: C=O Stretch | Strong, Sharp | [4][5][7] |

| 1620 - 1450 | Aromatic: C=C Ring Stretch | Medium to Weak, Sharp | [17] |

| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Medium | [4] |

| ~1250 | Aryl Ether: Asymmetric C-O-C Stretch | Strong | [8][10][18] |

| 1400 - 1100 | Aromatic: C-F Stretch | Strong | [11][12] |

| ~1040 | Aryl Ether: Symmetric C-O-C Stretch | Medium to Strong | [8][9] |

Analysis of a Hypothetical Spectrum:

-

High-Frequency Region (>2500 cm⁻¹): The most dominant feature will be the extremely broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.[4][6] Superimposed on this broad absorption, one should be able to resolve weaker, sharp peaks corresponding to the aromatic C-H stretches just above 3000 cm⁻¹.

-

Carbonyl Region (1800 - 1650 cm⁻¹): A very intense and sharp peak is expected around 1700 cm⁻¹, definitively indicating the C=O stretch of the carboxylic acid.[7] Its position confirms the presence of the acid functionality.

-

Fingerprint Region (<1500 cm⁻¹): This region will be complex but highly informative.

-

Look for the characteristic aromatic C=C stretching bands between 1620-1450 cm⁻¹.

-

The most intense peaks in the 1300-1000 cm⁻¹ range will be due to the C-O and C-F stretches. A strong band near 1250 cm⁻¹ is likely a composite of the asymmetric aryl ether C-O stretch and a C-F stretch.[12][18]

-

Another strong absorption around 1040 cm⁻¹ should be present, corresponding to the symmetric aryl ether C-O stretch.[9]

-

Additional strong bands attributable to C-F vibrations are expected throughout the 1400-1100 cm⁻¹ range, confirming the fluorination of the aromatic ring.[11]

-

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. By systematically identifying the characteristic absorption bands for the carboxylic acid (broad O-H, strong C=O), the aryl ether groups (strong asymmetric and symmetric C-O stretches), and the carbon-fluorine bonds, a confident structural confirmation can be achieved. The use of the ATR-FT-IR technique provides a simple, reliable, and reproducible method for obtaining high-quality spectra, making it an indispensable tool in the workflow of chemical synthesis and pharmaceutical development.

References

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.

- 6.3 IR Spectrum and Characteristic Absorption Bands. (2023). Chemistry LibreTexts.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- This compound. (n.d.). PubChem, National Center for Biotechnology Information.

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.

- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube.

- Shenderova, O. A., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications, 30(1), 85-87.

- FTIR-ATR | Study Guide. (n.d.). Edubirdie.

- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.

- ATR-FTIR. (2023). Chemistry LibreTexts.

- Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories.

- Wang, X., et al. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry, 88(7), 3926-34.

- Wang, X., et al. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. PubMed.

- 18.8 Spectroscopy of Ethers. (n.d.). OpenStax.

- IR spectrum: Ethers. (n.d.). Química Orgánica.

- 18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts.

- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.

Sources

- 1. This compound | C9H8F2O4 | CID 45073550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. IR spectrum: Ethers [quimicaorganica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry of 2,4-Difluoro-3,5-dimethoxybenzoic acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,4-Difluoro-3,5-dimethoxybenzoic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and methodological best practices.

Introduction: The Analytical Imperative

This compound (MW: 218.15 g/mol , Formula: C₉H₈F₂O₄) is a substituted aromatic carboxylic acid.[1] The presence of fluoro- and methoxy- functional groups imparts unique chemical properties that are leveraged in the synthesis of biologically active molecules.[2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this and related compounds, providing critical data on molecular weight, elemental composition, and fragmentation pathways. This guide will detail the strategic considerations for achieving high-quality mass spectrometric data for this analyte.

Foundational Principles: Ionization and Instrumentation

The choice of ionization technique is paramount for the successful analysis of this compound. The molecule's polarity, thermal stability, and molecular weight guide this selection.

Ionization Source Selection: ESI vs. APCI

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and non-volatile molecules.[3] Given the carboxylic acid moiety, this compound is readily ionizable in negative ion mode ESI, where it can lose a proton to form the [M-H]⁻ ion.[4][5] This is often the preferred method due to its high efficiency for acidic compounds.[5] In positive ion mode, adduct formation with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can be observed.[6][7]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[3][8][9] It involves vaporizing the sample and then inducing ionization through a corona discharge.[3][8] For this compound, APCI can be a viable alternative, particularly if coupled with normal-phase chromatography. In positive ion mode, it typically generates the protonated molecule [M+H]⁺.[10]

Causality of Choice: For routine analysis, negative ion ESI is the recommended starting point due to the acidic nature of the carboxylic acid group, which promotes efficient deprotonation. This approach generally yields a strong signal for the [M-H]⁻ ion with minimal fragmentation, providing clear molecular weight information.

Mass Analyzer Considerations

The choice of mass analyzer will dictate the resolution, mass accuracy, and tandem MS capabilities of the analysis.

-

Quadrupole Analyzers (QqQ): Triple quadrupole instruments are excellent for quantitative studies, offering high sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.

-

Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometers (HRMS) provide accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown metabolites or impurities.[10]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for obtaining high-quality data. The following diagram and protocol outline a validated approach for the analysis of this compound.

Sources

- 1. This compound | C9H8F2O4 | CID 45073550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of 2,4-Difluoro-3,5-dimethoxybenzoic acid

An In-Depth Technical Guide to the Structural Elucidation of 2,4-Difluoro-3,5-dimethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and the prospective crystallographic analysis of this compound. While a definitive, publicly available crystal structure for this specific molecule has not been identified at the time of this writing, this document serves as a detailed roadmap for researchers and drug development professionals aiming to elucidate its three-dimensional atomic arrangement. By synthesizing established methodologies for the crystallization and X-ray diffraction analysis of related benzoic acid derivatives, this guide offers a robust framework for obtaining and interpreting the crystal structure of this compound of interest. Furthermore, we present available computational data to offer preliminary insights into its molecular geometry and properties.

Introduction: The Significance of Structural Analysis

The precise knowledge of a molecule's crystal structure is fundamental in the fields of medicinal chemistry and materials science. It provides invaluable insights into intermolecular interactions, solid-state packing, and the conformational preferences of the molecule. For active pharmaceutical ingredients (APIs), the crystalline form can significantly impact critical properties such as solubility, stability, and bioavailability. This compound, a fluorinated and methoxylated benzoic acid derivative, presents a compelling case for structural investigation due to the potential influence of its substituent groups on its physicochemical characteristics. This guide outlines the necessary steps to achieve this structural determination.

Synthesis of this compound

The synthesis of this compound has been reported, and a general pathway involves the functionalization of a fluorinated benzene precursor. The following is a representative synthetic route based on available literature.

Diagram of Synthetic Pathway

Caption: A generalized synthetic scheme for this compound.

A plausible synthetic approach could involve the Vilsmeier-Haack formylation of 1,3-difluoro-2,5-dimethoxybenzene, followed by oxidation of the resulting aldehyde to the carboxylic acid. Alternatively, direct carboxylation using a strong base and carbon dioxide could be employed. The purification of the final product is critical to obtain a sample suitable for crystallization. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common final purification step.

Experimental Protocol for Crystallization

The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following protocol is a recommended starting point for the crystallization of this compound, based on techniques proven effective for other benzoic acid derivatives.

Experimental Workflow for Crystallization

Caption: A workflow diagram for the single-crystal growth of this compound.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the compound in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents will show moderate solubility at higher temperatures and lower solubility at room or sub-ambient temperatures.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Vapor Diffusion (Solvent/Anti-Solvent): In a small, open vial, dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Protocol for Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow should be followed for data collection and structure determination.

Workflow for Crystal Structure Determination

Caption: A step-by-step workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Data Collection: A selected crystal is mounted on a goniometer head and placed on a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion. A preliminary data collection is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and the positions of the heavier atoms.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using software such as PLATON to check for missed symmetry and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).

Predicted Molecular Properties and Comparative Analysis

In the absence of experimental crystallographic data, computational methods provide valuable preliminary information.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₄ | PubChem[1] |

| Molecular Weight | 218.15 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

The crystal structures of many benzoic acid derivatives feature the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[2] It is highly probable that this compound will also exhibit this hydrogen bonding motif. The fluorine and methoxy substituents are expected to influence the crystal packing through dipole-dipole interactions and potential weak C-H···F and C-H···O hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and structural determination of this compound. While the definitive crystal structure is not yet publicly known, the protocols and workflows presented herein are based on established, field-proven methodologies. The successful application of these methods will undoubtedly yield a high-quality crystal structure, providing crucial insights for researchers in drug discovery and materials science. The provided computational data serves as a useful starting point for understanding the molecule's intrinsic properties.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wilson, R. Z., & Hamilton, W. C. (1965). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Acta Crystallographica, 19(3), 349-354.

- Vankayalapati, H., et al. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 54-62.

- Zhang, J., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.

- Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278.

Sources

The Solubility of 2,4-Difluoro-3,5-dimethoxybenzoic Acid in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-3,5-dimethoxybenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical properties of the compound, explores the theoretical underpinnings of its solubility, and offers practical, field-proven methodologies for solubility determination. In the absence of extensive public data for this specific molecule, this guide establishes a robust predictive framework by leveraging comparative data from structurally analogous benzoic acid derivatives.

Executive Summary: Understanding the Compound

This compound is a substituted aromatic carboxylic acid with significant potential in pharmaceutical and agrochemical research. Its molecular structure, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the benzene ring, imparts a unique electronic and steric profile that influences its reactivity and physical properties, most notably its solubility. The fluorination is known to enhance stability and lipophilicity, which can, in turn, affect its solubility in various organic media.[1] This guide will navigate the critical aspects of its solubility, providing a foundational understanding for its application in synthesis, purification, and formulation.

Physicochemical Properties of this compound: